O-Acetylsalicylsalicylamide

Description

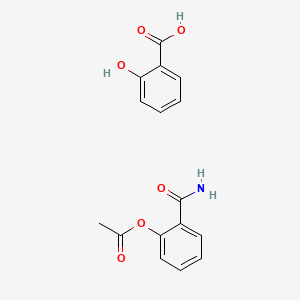

Structure

2D Structure

Properties

CAS No. |

6034-63-5 |

|---|---|

Molecular Formula |

C16H15NO6 |

Molecular Weight |

317.29 g/mol |

IUPAC Name |

(2-carbamoylphenyl) acetate;2-hydroxybenzoic acid |

InChI |

InChI=1S/C9H9NO3.C7H6O3/c1-6(11)13-8-5-3-2-4-7(8)9(10)12;8-6-4-2-1-3-5(6)7(9)10/h2-5H,1H3,(H2,10,12);1-4,8H,(H,9,10) |

InChI Key |

AUIDSEAJRPFDDH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)N.C1=CC=C(C(=C1)C(=O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Classical Approaches to O-Acetylsalicylsalicylamide Synthesis

Classical synthetic routes would likely involve multi-step processes starting from readily available precursors such as salicylic (B10762653) acid.

Esterification and Amidation Reaction Pathways

A plausible classical pathway would begin with the synthesis of a salicylsalicylamide intermediate, followed by O-acetylation.

Amidation First Approach: The synthesis could start with salicylic acid, which is first converted to an activated form, such as an acyl chloride (salicyloyl chloride), by reacting it with thionyl chloride. This activated intermediate would then react with a second molecule of salicylamide (B354443) (ortho-hydroxybenzamide) to form the amide linkage, yielding O-Hydroxysalicylsalicylamide. The final step would be a selective O-acetylation of the phenolic hydroxyl group using an acetylating agent like acetic anhydride (B1165640) or acetyl chloride, typically in the presence of a base catalyst.

Esterification First Approach: Alternatively, one could start by forming a precursor containing the ester linkage. However, constructing the salicylsalicylamide backbone first is generally a more direct and common strategy in classical synthesis for related structures.

The choice of pathway would depend on the relative reactivity of the functional groups and the need to use protecting groups to prevent unwanted side reactions, such as N-acetylation.

Yield Optimization and Purity Enhancement Techniques

Optimizing the yield and purity in such classical syntheses involves careful control of reaction conditions.

Reaction Conditions: Parameters such as temperature, reaction time, solvent, and the stoichiometry of reactants must be precisely controlled. For the amidation step, using a non-nucleophilic base can be crucial to scavenge the HCl produced without interfering with the reaction. For the final O-acetylation, a mild base like pyridine (B92270) is often used both as a catalyst and a solvent.

Purification: Purity enhancement would rely on standard laboratory techniques. Recrystallization is a powerful method for purifying solid products. nih.gov The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the crystallization of the pure product upon cooling. Chromatographic techniques, such as column chromatography, would be employed to separate the desired product from any side products or unreacted starting materials.

Modern Synthetic Strategies for this compound Analogues and Derivatives

Modern synthetic chemistry offers more efficient, selective, and environmentally benign methods that could be applied to the synthesis of this compound and its derivatives.

Enantioselective and Diastereoselective Synthesis

If the target molecule or its derivatives contained chiral centers, enantioselective or diastereoselective methods would be necessary. For the specific structure of this compound, which is achiral, these methods are not directly applicable. However, for synthesizing chiral analogues, one could employ chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions. Research into the enantioselective synthesis of related N-acylaziridines demonstrates the use of chiral modifiers to achieve kinetic resolution, a principle that can be extended to other complex molecules. researchgate.net

Catalytic Methods in this compound Chemistry

Catalysis is central to modern synthesis, offering routes with higher efficiency and selectivity.

Amide Bond Formation: Modern catalytic methods for direct amidation, avoiding the need for stoichiometric activating agents, could be employed. Various catalysts, including those based on boron or transition metals, can facilitate the direct coupling of carboxylic acids and amines.

Esterification: Similarly, catalytic methods for esterification are well-established. For the O-acetylation step, catalysts can enhance the rate and selectivity. While traditional methods use base catalysis, modern approaches might involve organocatalysts or enzyme-catalyzed reactions for greater selectivity, particularly if the molecule had multiple hydroxyl groups. Research on the synthesis of salicylamide from phenol (B47542) and urea (B33335) has shown that solid base catalysts like MgO can be effective. researchgate.net

Green Chemistry Principles in Synthesis

Green chemistry principles aim to make chemical processes more environmentally friendly. These principles could be applied to a hypothetical synthesis of this compound.

Atom Economy: Designing a synthesis to maximize the incorporation of all reactant atoms into the final product is a key goal. Catalytic methods, as mentioned above, inherently improve atom economy by reducing the need for stoichiometric reagents that end up as waste.

Safer Solvents and Reagents: The use of hazardous solvents and reagents should be minimized or replaced with safer alternatives. For instance, developing a synthesis that can be performed in water or a bio-based solvent would be a significant green improvement.

Energy Efficiency: Employing methods that reduce energy consumption is another core principle. Microwave-assisted synthesis and sonochemistry (the use of ultrasound) have been shown to dramatically reduce reaction times and energy input for the synthesis of related compounds like Ethenzamide. researchgate.netmdpi.comscilit.com These techniques could be applied to accelerate the amidation and esterification steps in the synthesis of this compound.

Below is an interactive data table summarizing a comparison of conventional and green synthetic methods based on findings for analogous reactions.

| Synthetic Method | Typical Reaction Time | Reported Yield | Key Green Advantage |

| Conventional Heating | Several hours to days | Moderate to High | N/A |

| Microwave Irradiation | Seconds to minutes | High to Excellent | Energy efficiency, reduced reaction time |

| Ultrasonic Conditions | Minutes to hours | High to Excellent | Energy efficiency, often milder conditions |

| Solvent-Free Synthesis | Varies (often rapid) | Good to High | Eliminates solvent waste and toxicity |

This table illustrates the potential advantages of adopting modern, green-certified techniques for the synthesis of complex organic molecules.

Exploration of this compound Chemical Reactivity and Transformation Pathways

This compound, a compound possessing both ester and amide functionalities, exhibits a rich chemical reactivity profile. The interplay between these functional groups, influenced by the aromatic nature of the scaffold, governs its transformation pathways. Understanding these reactions is crucial for its potential applications and for the design of new derivatives.

Hydrolysis and Solvolysis Mechanisms

The presence of two distinct hydrolyzable sites—an acetyl ester and a salicylamide—makes the study of this compound's hydrolysis and solvolysis particularly complex. The relative rates of cleavage at these positions are dependent on the reaction conditions, such as pH and the nature of the solvent.

Under aqueous conditions, this compound can undergo hydrolysis at both the ester and amide linkages. The ester linkage is generally more labile than the amide bond. dalalinstitute.com Acid-catalyzed hydrolysis of the ester proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water. libretexts.org Conversely, base-catalyzed hydrolysis (saponification) involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon, which is a more facile and generally irreversible process. libretexts.org

Amide hydrolysis, on the other hand, is a more challenging transformation, typically requiring more forcing conditions such as prolonged heating in strong acid or base. dalalinstitute.comtsfx.edu.au The lower reactivity of the amide bond is attributed to the greater resonance stabilization of the amide group compared to the ester group.

The general mechanisms for acid- and base-catalyzed hydrolysis are depicted below:

Table 1: General Mechanisms of Ester and Amide Hydrolysis

| Reaction Type | General Mechanism | Key Intermediates | Products |

| Acid-Catalyzed Ester Hydrolysis | 1. Protonation of carbonyl oxygen.2. Nucleophilic attack by water.3. Proton transfer.4. Elimination of alcohol. | Tetrahedral intermediate | Carboxylic acid and Alcohol |

| Base-Catalyzed Ester Hydrolysis | 1. Nucleophilic attack by hydroxide ion.2. Formation of tetrahedral intermediate.3. Elimination of alkoxide. | Tetrahedral intermediate | Carboxylate salt and Alcohol |

| Acid-Catalyzed Amide Hydrolysis | 1. Protonation of carbonyl oxygen.2. Nucleophilic attack by water.3. Proton transfer.4. Elimination of amine. | Tetrahedral intermediate | Carboxylic acid and Amine salt |

| Base-Catalyzed Amide Hydrolysis | 1. Nucleophilic attack by hydroxide ion.2. Formation of tetrahedral intermediate.3. Elimination of amide anion (poor leaving group). | Tetrahedral intermediate | Carboxylate salt and Amine |

This table presents generalized mechanisms and may vary in specific details for this compound.

Solvolysis of this compound in non-aqueous solvents, such as alcohols, would lead to transesterification at the ester linkage, yielding a different ester and salicylic acid. The amide bond is generally resistant to solvolysis under neutral or mild conditions.

Derivatization Reactions for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, derivatization can be targeted at several positions to probe the impact of structural modifications on its activity. Common derivatization strategies for related salicylamides often focus on modifications of the aromatic rings, the amide nitrogen, and the phenolic hydroxyl group (which in this case is acetylated). rsc.orgacs.orgacs.org

Aromatic Ring Modifications: Electrophilic aromatic substitution reactions, such as halogenation, nitration, or Friedel-Crafts reactions, can introduce a variety of substituents onto the aromatic rings. The position of substitution will be directed by the existing activating and deactivating groups.

Amide N-H Modification: The amide nitrogen can be alkylated or acylated to explore the role of the N-H bond and the steric and electronic effects of the substituent.

Ester Group Modification: The acetyl group can be replaced with other acyl groups of varying chain length, branching, or aromaticity to modulate lipophilicity and steric bulk.

Table 2: Potential Derivatization Reactions for SAR Studies of this compound

| Reaction Type | Reagents and Conditions | Potential Modification Site | Purpose in SAR Study |

| Halogenation | X₂, Lewis Acid (e.g., FeX₃) | Aromatic Rings | Investigate the effect of halogen bonding and electronic effects. |

| Nitration | HNO₃, H₂SO₄ | Aromatic Rings | Explore the impact of a strong electron-withdrawing group. |

| N-Alkylation | Alkyl halide, Base | Amide Nitrogen | Determine the importance of the amide N-H for biological activity. |

| Transesterification | Alcohol, Acid or Base catalyst | Ester Carbonyl | Vary the ester group to modify solubility and pharmacokinetic properties. |

| Amide Coupling | Amine, Coupling agent (e.g., DCC) | Carboxylic acid (after hydrolysis) | Introduce diverse functionalities via a new amide bond. |

This table provides illustrative examples of derivatization reactions and their rationale in the context of SAR studies.

The synthesis of a library of such derivatives allows for a systematic investigation of how different structural features influence the biological profile of the parent molecule. nih.gov For instance, studies on other salicylamide derivatives have shown that the nature and position of substituents on the aromatic ring can significantly impact their therapeutic potential. rsc.orgacs.org

Based on a comprehensive search of available scientific literature and chemical databases, there is no specific analytical data for the chemical compound "this compound." This suggests that the compound is not widely synthesized, studied, or characterized in a way that would provide the detailed spectroscopic and chromatographic information required to fulfill your request.

The search results consistently provided information on closely related but structurally distinct compounds, such as:

Salicylamide: The parent amide of salicylic acid.

Salicylic acid: The basic structural backbone.

Acetylsalicylic acid (Aspirin): Where the phenolic hydroxyl group of salicylic acid is acetylated.

However, no experimental or predicted data for the specific structure of this compound, where the hydroxyl group of salicylamide is acetylated, could be located.

Therefore, it is not possible to generate a scientifically accurate article focusing solely on the analytical characterization of this compound as the primary research and data for this specific compound are not publicly available. To do so would require speculation or fabrication of data, which would not meet the standards of scientific accuracy.

Comprehensive Analytical Characterization in Chemical Research

Crystallographic Analysis for Solid-State Structure Determination

Crystallographic analysis, specifically single-crystal X-ray diffraction, is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state material. This technique would provide unequivocal proof of the molecular structure of O-Acetylsalicylsalicylamide, including bond lengths, bond angles, and intermolecular interactions.

As of the latest literature search, no publicly available crystallographic data or crystal structure has been reported for this compound (CAS No. 6034-63-5). However, the crystallographic analysis of structurally related benzamide (B126) derivatives has been successfully performed, offering insights into their molecular conformations and packing in the solid state. uokerbala.edu.iqresearchgate.netresearchgate.netsemanticscholar.orgmdpi.com

Should a suitable crystal of this compound be grown, the following crystallographic parameters would be determined:

Table 2: Anticipated Crystallographic Data for this compound

| Parameter | Anticipated Information |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (Å) | Data not available |

| **Bond Angles (°) ** | Data not available |

| Intermolecular Interactions | Data not available |

The determination of the crystal structure would be invaluable for understanding the compound's physical properties and for computational modeling studies.

Theoretical Chemistry and Computational Modeling Studies

Quantum Chemical Calculations

Detailed quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Such studies provide insights into electron distribution, bond characteristics, and reactivity.

Electronic Structure and Bonding Analysis

Specific analyses of the electronic structure and bonding of O-Acetylsalicylsalicylamide are not readily found in published research. This type of analysis would typically involve methods like Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) to characterize the nature of its covalent and non-covalent interactions.

Molecular Orbital Theory Applications

Applications of molecular orbital theory, which would describe the energies and distributions of frontier orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), have not been specifically reported for this compound. These calculations are crucial for predicting the molecule's reactivity and electronic transition properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. Despite its widespread use in computational chemistry, dedicated DFT studies on this compound, which would provide valuable data on its optimized geometry, vibrational frequencies, and electronic properties, are not available in the current body of scientific literature.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.

Conformational Analysis and Flexibility

There is a lack of published research on the conformational analysis and flexibility of this compound using molecular dynamics simulations. Such studies would be instrumental in understanding how the molecule explores different shapes and how this might influence its biological activity.

Solvation Effects Modeling

The modeling of solvation effects, which examines the interaction of a solute molecule with solvent molecules, is a critical aspect of computational chemistry, particularly for understanding the behavior of compounds in biological systems. However, specific studies modeling the solvation of this compound are not found in the available literature.

Computer-Aided Molecular Design (CAMD) Methodologies

Computer-Aided Molecular Design (CAMD) utilizes computational methods to accelerate the discovery and design of new molecules with desired properties. mdpi.com By modeling molecular structures and predicting their behavior, CAMD streamlines the research and development process, reducing the reliance on time-consuming and costly experimental methods. mdpi.com These methodologies are broadly categorized into structure-based and ligand-based design, both of which are instrumental in understanding and optimizing compounds like this compound and its derivatives.

Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of the biological target, typically a protein or enzyme, to design molecules that can bind to it with high affinity and specificity. nih.gov Techniques like X-ray crystallography or NMR spectroscopy are used to determine the target's structure, revealing the geometry and properties of its binding sites.

A key application of SBDD for compounds related to this compound is seen in the design of inhibitors for specific enzymes. For instance, the salicylamide (B354443) scaffold is recognized for its ability to chelate zinc ions, a property leveraged in designing histone deacetylase (HDAC) inhibitors. nih.gov Molecular docking simulations of a novel salicylamide-based HDAC inhibitor showed that the salicylamide's carbonyl and phenolic oxygen atoms coordinate with the catalytic Zn²⁺ ion at the bottom of the enzyme's binding pocket in a bidentate fashion. nih.gov This precise interaction, predicted computationally, is critical for the compound's inhibitory activity. nih.gov

The design process is iterative. Initial compounds are docked into the target's active site to predict their binding orientation and affinity. nih.gov Analysis of these docked poses reveals key intermolecular interactions, such as hydrogen bonds and van der Waals forces. mdpi.com For example, structure-activity relationship (SAR) studies on salicylanilide (B1680751) derivatives have shown that the 2-phenolic hydroxyl group is essential for their biological activity, highlighting a critical point of interaction with the target. acs.org This information guides the rational modification of the lead molecule to enhance these interactions and improve potency. nih.govacs.org

Below is an interactive table illustrating the types of interactions that would be analyzed in a structure-based design study of a salicylamide derivative targeting an enzyme active site.

| Interaction Type | Interacting Group on Ligand | Interacting Residue/Component in Target | Predicted Distance (Å) |

| Metal Coordination | Carbonyl Oxygen | Zn²⁺ | 2.1 |

| Metal Coordination | Phenolic Oxygen | Zn²⁺ | 2.2 |

| Hydrogen Bond | Amide N-H | Carbonyl of Asp101 | 2.9 |

| Hydrogen Bond | Phenolic O-H | His142 | 3.1 |

| Pi-Stacking | Phenyl Ring | Phe152 | 4.5 |

Note: The data in this table is illustrative and based on typical interactions reported for salicylamide derivatives in enzyme active sites. nih.gov

When the three-dimensional structure of a biological target is unknown, Ligand-Based Drug Design (LBDD) provides an alternative approach. nih.gov LBDD methods are founded on the principle that molecules with similar structures are likely to exhibit similar biological activities. These techniques utilize the chemical information from a set of known active and inactive compounds to develop a predictive model, often known as a pharmacophore or a Quantitative Structure-Activity Relationship (QSAR) model. nih.gov

A relevant example is the development of QSAR models for salicylamide isosteres to investigate their potential as antituberculotic agents. nih.gov In one such study, researchers used quantum chemical calculations to determine a wide range of molecular descriptors for 49 salicylamide derivatives. nih.govsigmaaldrich.com These descriptors, which quantify various electronic and structural properties, were then correlated with the observed biological activity against different Mycobacterium strains using multiple linear regression. nih.govsigmaaldrich.com

The resulting QSAR models were able to effectively predict the antituberculotic activity of the compounds. nih.gov The robustness and predictive power of these models are assessed using statistical metrics such as the coefficient of determination (r²) and the cross-validated coefficient of determination (q²). nih.gov A high value for these parameters indicates a strong correlation between the descriptors and the activity, validating the model's utility for predicting the potency of new, unsynthesized derivatives. nih.govsemanticscholar.org

The following interactive table summarizes the statistical quality of QSAR models developed for salicylamide derivatives against various mycobacterial strains, demonstrating the predictive power of the ligand-based approach.

| Target Organism | r² (Coefficient of Determination) | q² (Cross-validated r²) | Number of Descriptors |

| Mycobacterium tuberculosis | 0.92 | 0.89 | 5 |

| Mycobacterium avium | 0.84 | 0.78 | 4 |

| Mycobacterium kansasii | 0.80 | 0.56 | 4 |

Data sourced from a QSAR analysis of salicylamide isosteres. nih.govsigmaaldrich.com

Statistical Mechanics Applications in this compound Systems

Statistical mechanics provides the theoretical framework to connect the microscopic properties of atoms and molecules to the macroscopic thermodynamic properties of a system. ekb.eg In the context of this compound, statistical mechanics principles are applied through computational techniques like molecular dynamics (MD) simulations to understand its behavior in biological systems. These methods model the complex and dynamic interactions between the compound and its environment, such as a target protein and surrounding water molecules. nih.gov

The primary goal is to calculate thermodynamic quantities that govern molecular recognition and binding, most notably the binding free energy (ΔG). A more negative ΔG indicates a more stable protein-ligand complex and higher binding affinity. Binding free energy is composed of both enthalpic (ΔH) and entropic (TΔS) contributions. Enthalpy reflects the energy change from the formation of favorable interactions like hydrogen bonds and van der Waals contacts, while entropy relates to the change in the system's disorder upon binding. nih.gov

For a system involving this compound and its target, such as a cyclooxygenase (COX) enzyme, MD simulations can track the motions of every atom over time. derangedphysiology.com This allows for a detailed examination of:

Conformational Dynamics: How the flexibility of both the ligand and the protein affects binding.

Solvation Effects: The crucial role of water molecules in mediating or competing with protein-ligand interactions.

Thermodynamic Profiles: The calculation of binding free energies to predict binding affinity and compare different derivatives.

While specific statistical mechanics studies on this compound are not extensively documented, the principles are widely applied to its parent class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov These studies help elucidate why certain NSAIDs bind preferentially to one COX isozyme over another and guide the design of next-generation inhibitors. nih.gov

The table below presents a hypothetical thermodynamic profile for the binding of this compound to a target protein, illustrating the kind of data generated from statistical mechanics-based simulations.

| Thermodynamic Parameter | Value (kcal/mol) | Interpretation |

| Binding Free Energy (ΔG) | -9.5 | Indicates a strong, spontaneous binding interaction. |

| Enthalpy of Binding (ΔH) | -12.0 | Favorable enthalpic contribution, driven by strong H-bonds and van der Waals forces. |

| Entropic Contribution (-TΔS) | +2.5 | Unfavorable entropic contribution, likely due to loss of conformational freedom upon binding. |

Note: This data is illustrative and represents typical values for a drug-like molecule binding to its protein target.

Biochemical and Molecular Interaction Research in Vitro Focus

Enzyme Kinetics and Mechanistic Studies

Enzyme kinetics studies are fundamental to understanding how a compound like O-Acetylsalicylsalicylamide might interact with and modulate the activity of enzymes. These in vitro studies provide insights into the compound's mechanism of action at a molecular level.

Enzyme-Substrate Binding Mechanisms

The initial step in any enzymatic reaction is the binding of a substrate to the enzyme's active site. For a compound like this compound, if it were to act as a substrate or an inhibitor, its binding mechanism would be a key area of investigation. Generally, enzyme-substrate binding can occur through several mechanisms, which would be explored through detailed kinetic experiments.

Determination of Kinetic Parameters (e.g., Km, Vmax, kcat)

To quantify the interaction between an enzyme and a substrate or inhibitor, several kinetic parameters are determined. These parameters provide a numerical basis for understanding the efficiency and affinity of the interaction.

Michaelis Constant (Km): This parameter represents the substrate concentration at which the enzymatic reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the affinity between the enzyme and its substrate; a lower Km indicates a higher affinity.

Maximum Velocity (Vmax): This represents the maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. Vmax is directly proportional to the enzyme concentration.

Catalytic Constant (kcat): Also known as the turnover number, kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time. It is a measure of the catalytic efficiency of the enzyme.

These parameters are typically determined by measuring the initial reaction velocity at various substrate concentrations and then fitting the data to the Michaelis-Menten equation or a linearized form such as the Lineweaver-Burk plot.

Interactive Data Table: Hypothetical Kinetic Parameters

Below is an interactive table illustrating how kinetic data for an enzyme in the presence of a hypothetical substrate could be presented. This data is for illustrative purposes only and does not represent actual experimental results for this compound.

| Substrate Concentration (mM) | Initial Velocity (µM/min) |

| 0.5 | 25 |

| 1.0 | 40 |

| 2.0 | 57 |

| 5.0 | 71 |

| 10.0 | 80 |

| 20.0 | 84 |

From this hypothetical data, one could calculate a Vmax of approximately 90 µM/min and a Km of approximately 1.5 mM.

In Vitro Assays for Biochemical Activity

A variety of in vitro assays would be employed to measure the biochemical activity of this compound. The choice of assay depends on the specific enzyme and reaction being studied. Common methods include:

Spectrophotometric Assays: These assays measure the change in absorbance of light at a specific wavelength as a substrate is converted to a product.

Fluorometric Assays: These are highly sensitive assays that measure changes in fluorescence upon enzymatic activity.

Chromatographic Assays: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the substrate and product over time.

Investigation of Enzyme Inhibition/Activation by this compound

Should this compound be investigated as a modulator of enzyme activity, studies would be conducted to determine if it acts as an inhibitor or an activator. Different types of inhibition (competitive, non-competitive, uncompetitive) can be distinguished by analyzing the changes in Km and Vmax in the presence of the compound.

Molecular Recognition Processes

Molecular recognition governs how molecules interact with specificity and affinity. Understanding these processes for this compound would be crucial to elucidating its biological targets.

Ligand-Target Binding Characterization

Characterizing the binding of a ligand (in this case, this compound) to its biological target (e.g., a protein or nucleic acid) is essential for understanding its mechanism of action. Several biophysical techniques are used for this purpose:

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes that occur upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized target. It provides real-time data on association and dissociation rates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the specific atoms and amino acid residues involved in the ligand-target interaction at an atomic level.

Interactive Data Table: Hypothetical Binding Parameters

The following table illustrates the type of data that would be generated from ligand-target binding studies. This data is for illustrative purposes only and does not represent actual experimental results for this compound.

| Technique | Parameter | Value |

| ITC | Binding Affinity (Kd) | 5.2 µM |

| Stoichiometry (n) | 1.1 | |

| Enthalpy (ΔH) | -8.5 kcal/mol | |

| Entropy (ΔS) | 2.3 cal/mol·K | |

| SPR | Association Rate (ka) | 1.8 x 10⁵ M⁻¹s⁻¹ |

| Dissociation Rate (kd) | 9.4 x 10⁻³ s⁻¹ |

Protein-Ligand Interaction Analysis

There is currently no specific data available from in vitro studies detailing the protein-ligand interactions of this compound. Research into how this compound binds to specific protein targets, the nature of these interactions (e.g., covalent, non-covalent), and the identification of its molecular targets has not been published.

Cell-Based Mechanistic Investigations (In Vitro)

Cellular Uptake and Distribution Mechanisms (In Vitro)

Scientific literature lacks in vitro studies on the cellular uptake and distribution of this compound. Consequently, there is no information regarding the mechanisms by which this compound enters cells (e.g., passive diffusion, active transport), its rate of uptake, or its subsequent distribution within subcellular compartments.

Biochemical Pathway Modulation Studies (In Vitro)

There is a significant gap in the scientific literature regarding the in vitro effects of this compound on specific biochemical pathways. No studies have been published that investigate how this compound may alter cellular signaling cascades, metabolic pathways, or other intracellular processes.

Organoid Models for Mechanistic Studies

The application of organoid models to investigate the mechanisms of action of this compound has not been reported in any published research. While organoids are increasingly used to model diseases and test drug efficacy in a more physiologically relevant three-dimensional context, their use in studying this specific compound is not documented.

Medicinal Chemistry and Early Drug Discovery Methodologies

Hit Identification Strategies

Hit identification is the process of finding compounds, known as "hits," that display a desired biological activity against a specific target. evotec.com This is the foundational step in drug discovery. For a novel compound such as O-Acetylsalicylsalicylamide, researchers would employ various screening strategies to determine if it has any potential therapeutic effects.

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. semanticscholar.org This method is cost-effective and can significantly narrow down the number of compounds that need to be tested experimentally. patsnap.com

For a compound like this compound, a structure-based virtual screening approach would be employed if the three-dimensional structure of the potential biological target is known. semanticscholar.org Docking simulations would predict the binding mode and affinity of this compound to the target's active site. nih.gov In cases where the target structure is unknown, ligand-based virtual screening could be used, comparing the structure of this compound to other molecules with known activity. semanticscholar.org For instance, a study on sulfonamide derivatives coupled with a salicylamide (B354443) scaffold utilized in silico virtual screening to identify potential PD-L1 inhibitors before synthesis and in vitro testing. ekb.eg

High-Throughput Screening (HTS) involves the use of automated robotics to test hundreds of thousands of compounds against a specific biological target in a short period. nih.govyoutube.com This experimental approach allows for the rapid identification of active compounds from large chemical libraries. nih.gov

If this compound were part of a chemical library, it would be subjected to HTS assays to evaluate its activity. These assays can be target-based, measuring the direct interaction of the compound with a purified protein, or cell-based, assessing the compound's effect on cellular pathways or functions. broadinstitute.org For example, in the discovery of anti-HBV agents, synthesized salicylamide derivatives were initially screened at a concentration of 10 μM for their in vitro anti-HBV activity in HepAD38 cells, with compounds showing significant inhibition selected for further evaluation. nih.gov Hits from HTS are then subjected to a triaging process to confirm their activity and ensure their integrity before proceeding to the next stage. nih.gov

Lead Optimization and Structure-Activity Relationship (SAR) Elucidation

Once a "hit" compound is identified, the next phase is lead optimization. This iterative process involves modifying the chemical structure of the hit to improve its potency, selectivity, and pharmacokinetic properties, transforming it into a "lead" compound with a more drug-like profile. patsnap.comdanaher.combiobide.com A core component of this phase is the elucidation of the Structure-Activity Relationship (SAR).

Structure-Activity Relationship (SAR) studies explore how specific changes to a molecule's chemical structure affect its biological activity. patsnap.com To establish the SAR for this compound, medicinal chemists would design and synthesize a series of analogues. nih.gov Modifications would be systematically made to different parts of the molecule, such as the salicylamide and O-acetylsalicyl moieties.

For example, research on other salicylamide derivatives has shown that:

Modifications to the Amide Linker: Inserting carbon atoms between the two aromatic rings in salicylanilide (B1680751) derivatives to improve flexibility resulted in N-benzylsalicylamide compounds with potent activity against human adenovirus. acs.org

Substitutions on the Salicyl Ring: In a study of O-alkylamino-tethered salicylamide derivatives, various amino acid linkers were introduced, leading to the discovery of compounds with potent anticancer activity. nih.gov

Phenol (B47542) Ring Modifications: For salicylates in general, adding electron-withdrawing groups to the phenol ring can increase analgesic and anti-inflammatory potency. blogspot.com

These synthetic analogues would then be tested in biological assays, and the results would be compiled to build an SAR model. This model helps guide further chemical modifications to enhance the desired therapeutic properties.

Table 1: Hypothetical SAR Data for this compound Analogues

| Analogue | Modification | Target Activity (IC₅₀) | Notes |

| This compound | Parent Compound | 10 µM | Baseline activity. |

| Analogue A | Removal of Acetyl Group | > 50 µM | Acetyl group is crucial for activity. |

| Analogue B | Shifting Hydroxyl to para-position | 25 µM | Ortho-position of hydroxyl group is preferred. blogspot.com |

| Analogue C | Addition of Chloro group at 5-position | 2 µM | Halogenation increases potency. |

| Analogue D | Replacement of Amide with Carboxylic Acid | > 100 µM | Amide group is essential for this target class. blogspot.com |

Computational tools are indispensable in modern lead optimization. patsnap.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular dynamics (MD) simulations provide valuable insights that accelerate the optimization process. patsnap.comnih.gov

QSAR: This method develops mathematical models that correlate the chemical structure of compounds with their biological activity. A QSAR study on salicylamide neuroleptic agents found that their antidopamine activity was well-correlated with the hydrophobic and electronic nature of substituents. nih.gov

Molecular Docking and MD Simulations: These techniques can predict how structural modifications to a lead compound will affect its binding to the target protein. ucl.ac.uk This allows researchers to prioritize the synthesis of analogues that are most likely to have improved activity. patsnap.com A computational study on salicylamide-based peptidomimetics used DFT optimization and optical rotation calculations to verify conformational analysis results, demonstrating the power of computational methods in understanding molecular geometry. mdpi.com

Target Identification and Validation Approaches

While a compound's activity may be known from phenotypic screening, its precise molecular target may not be. Target identification is the process of pinpointing the specific biomolecule (e.g., enzyme, receptor) with which the compound interacts to produce its effect. This is a critical step, as understanding the mechanism of action is essential for further development.

For salicylamide, the parent compound of this compound, known targets include cyclooxygenase (COX) enzymes. genome.jppatsnap.com However, its derivatives can have different targets. For instance, mechanistic studies on certain anti-HBV salicylamide derivatives revealed that they impaired the HBV core protein (HBc) expression or disrupted capsid formation. rsc.org Another study on anticancer salicylamide derivatives found that the lead compound inhibited STAT3 phosphorylation. nih.gov

Once a potential target is identified, it must be validated. Target validation confirms that modulating the identified target with a drug will indeed have the intended therapeutic effect in a relevant disease model. This often involves techniques such as genetic knockdown (e.g., RNAi, CRISPR) of the target gene or using tool compounds with known activity against the target to see if they replicate the effects of the compound .

Biophysical Methods for Target Engagement

There is no available research detailing the use of biophysical methods to investigate the target engagement of this compound. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or thermal shift assays, which are crucial for confirming direct binding to a biological target and determining binding affinity and kinetics, have not been reported for this compound.

Structural Biology Applications in Target Understanding

Similarly, the scientific literature lacks any studies on the structural biology of this compound. X-ray crystallography or cryo-electron microscopy (cryo-EM) studies, which would provide insights into the three-dimensional structure of the compound bound to a protein target, are not available. Such studies are fundamental for understanding the molecular basis of a drug's mechanism of action and for guiding structure-based drug design.

Pharmacological Characterization (Preclinical In Vitro)

No preclinical in vitro pharmacological data for this compound has been published. This includes a lack of information on its potency, efficacy, and mechanism of action in cell-based assays or with isolated enzymes or receptors. The primary pharmacological targets of this compound remain undefined in the public record.

Selectivity Profiling (In Vitro)

Information regarding the in vitro selectivity profiling of this compound is also absent. Selectivity profiling is a critical step to assess a compound's potential for off-target effects by screening it against a broad panel of receptors, enzymes, and ion channels. Without this data, the specificity of this compound for any potential therapeutic target is unknown.

Early ADMET Prediction (In Silico/In Vitro)

There are no published in silico or in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies for this compound. Computational models and early experimental assays that predict a compound's pharmacokinetic and toxicological properties are a standard part of modern drug discovery. The absence of this information means that the drug-like properties of this compound have not been publicly characterized.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in O-Acetylsalicylsalicylamide Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the pharmaceutical industry by accelerating nearly every phase of drug discovery and development. nih.govnih.govnih.gov For a compound like this compound, integrating these technologies can unlock new research possibilities. AI algorithms can analyze vast biomedical datasets to identify potential drug targets, predict efficacy, and optimize lead compounds. nih.gov

| AI/ML Application | Potential Impact on this compound Research |

| Target Identification | Analyze biological data to identify and validate new therapeutic targets for the compound. nih.govabbvie.com |

| QSAR Modeling | Predict biological activity and properties based on molecular structure, guiding chemical modifications. crimsonpublishers.comsigmaaldrich.com |

| Toxicity Prediction | Use models like DeepTox to forecast potential toxicity early in the development process, improving the safety profile. crimsonpublishers.com |

| De Novo Drug Design | Generate novel derivatives with optimized properties for enhanced efficacy and selectivity. nih.govcrimsonpublishers.com |

| Synthetic Route Prediction | Optimize and predict efficient and sustainable chemical synthesis pathways. nih.gov |

Development of Novel Analytical Tools for Complex Characterization

The precise structural elucidation of complex molecules like this compound is fundamental to understanding its function. Advanced analytical techniques are critical for this purpose. While standard methods provide basic characterization, emerging tools offer deeper insights into molecular structure and conformation.

Spectroscopic methods such as Fourier-Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) are foundational for the characterization of salicylic (B10762653) acid derivatives. srce.hrnih.gov One-dimensional (1D) and two-dimensional (2D) NMR techniques, including COSY (Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), HETCOR (Heteronuclear Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), are particularly powerful. sigmaaldrich.comresearchgate.net These methods allow for the unequivocal confirmation of chemical structures by detailing the connectivity and spatial relationships between atoms within the molecule. srce.hrnih.gov For instance, NOESY spectra can determine the spatial orientation of labile protons, such as those in amide groups, which can be crucial for understanding intramolecular interactions like hydrogen bonding. sigmaaldrich.comfarmaceut.org The application of these advanced NMR techniques would be indispensable for confirming the synthesis of this compound and characterizing its precise three-dimensional structure in solution.

| Analytical Technique | Information Provided for Salicylamide (B354443) Derivatives |

| FT-IR Spectroscopy | Identifies characteristic functional groups and intramolecular hydrogen bonding. srce.hrresearchgate.net |

| 1D NMR (¹H and ¹³C) | Provides information on the chemical environment of individual protons and carbon atoms. srce.hr |

| 2D NMR (COSY) | Reveals proton-proton coupling networks, establishing connectivity between adjacent protons. srce.hr |

| 2D NMR (NOESY) | Determines the spatial proximity of protons, revealing conformational details and stereochemistry. srce.hrsigmaaldrich.com |

| 2D NMR (HETCOR/HMBC) | Establishes correlations between protons and carbons, confirming the overall carbon skeleton and substituent placement. srce.hrsigmaaldrich.com |

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The principles of "green chemistry" are increasingly important in pharmaceutical synthesis, aiming to reduce waste, minimize energy consumption, and use safer reagents. gctlc.org Applying these principles to the synthesis of this compound could lead to more efficient and environmentally friendly production methods.

Traditional synthetic methods for related salicylamide derivatives often rely on organic solvents and require long reaction times. mdpi.com Modern, sustainable approaches offer significant improvements. For example, the O-alkylation of salicylamide to produce ethenzamide has been achieved with high yields under solvent-free conditions or in water using microwave radiation or ultrasound. mdpi.compreprints.org These methods can dramatically shorten reaction times from hours to minutes and increase yields. preprints.org The use of phase transfer catalysts (PTC) further enhances efficiency in aqueous systems. preprints.org Another green chemistry strategy involves the iodination of salicylamide using simple and safe reagents like household bleach and sodium iodide, avoiding more hazardous materials. gctlc.org Investigating similar microwave-assisted, solvent-free, or PTC-catalyzed approaches for the synthesis of this compound from its precursors could lead to a more sustainable and economically viable manufacturing process.

Mechanistic Insights into Biological Systems at the Atomic Level

Understanding how this compound interacts with biological targets is key to elucidating its mechanism of action. Molecular modeling and computational simulations provide powerful tools to investigate these interactions at an atomic level, offering insights that are often difficult to obtain through experimental methods alone. nih.gov

Computational techniques such as Molecular Dynamics (MD) simulations can be used to model the behavior of the compound in complex biological environments, such as in the active site of a target protein. nih.govnih.gov These simulations can reveal crucial intermolecular interactions, including hydrogen bonds and electrostatic interactions, that stabilize the drug-receptor complex. nih.gov Quantum chemistry calculations, like Density Functional Theory (DFT), can be employed to perform conformational analysis and determine the most stable three-dimensional structures of flexible molecules like salicylamide derivatives. mdpi.commdpi.com By combining these computational approaches, researchers can predict binding affinities, understand the structural basis for biological activity, and rationally design new derivatives with improved pharmacological profiles. mdpi.comresearchgate.net Applying these in silico methods to this compound would provide a detailed, atomic-level picture of its interactions with potential biological targets, guiding further experimental validation and drug development efforts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.